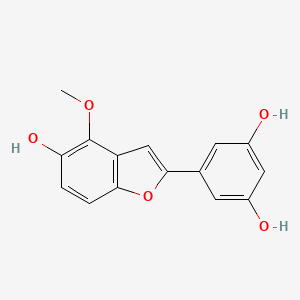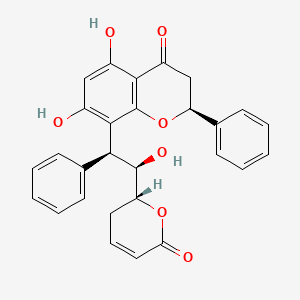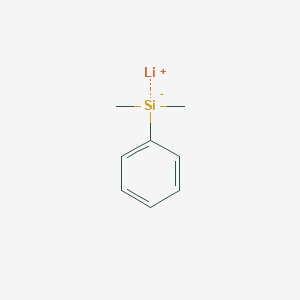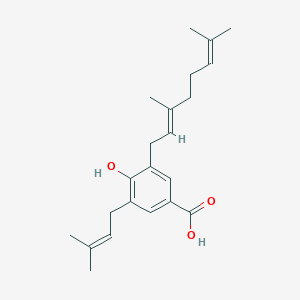
ミルシノイン酸A
説明
Myrsinoic acid A is a monohydroxybenzoic acid that is characterized by the substitution of a geranyl group at position 3 and a prenyl group at position 5 on the 4-hydroxybenzoic acid core. This compound is isolated from the plant Myrsine seguinii and exhibits notable anti-inflammatory activity .
科学的研究の応用
Myrsinoic acid A has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: It is used to study the effects of natural compounds on cellular processes.
Medicine: Myrsinoic acid A exhibits anti-inflammatory and antineoplastic properties, making it a candidate for drug development
Industry: It is explored for its potential use in the development of new antimicrobial agents.
作用機序
Myrsinoic acid A exerts its effects through multiple pathways:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antineoplastic Activity: It interferes with the action of enzymes involved in cell proliferation, such as methionine gamma-lyase.
Similar Compounds:
Myrsinoic Acid B: Similar structure with variations in the side chains, also exhibits anti-inflammatory activity.
Myrsinoic Acid C: Another derivative with similar biological activities.
Myrsinoic Acid E: A novel compound with two geranyl groups, showing strong anti-inflammatory activity.
Uniqueness: Myrsinoic acid A is unique due to its specific substitution pattern on the benzoic acid core, which contributes to its distinct biological activities. Its combination of geranyl and prenyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
生化学分析
Biochemical Properties
Myrsinoic acid A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme methionine gamma-lyase (EC 4.4.1.11). This enzyme is involved in the metabolism of sulfur-containing amino acids. By inhibiting methionine gamma-lyase, myrsinoic acid A can interfere with the production of hydrogen sulfide, a compound implicated in various physiological and pathological processes . Additionally, myrsinoic acid A has been identified as a DNA polymerase λ-specific inhibitor, which contributes to its antineoplastic activity.
Cellular Effects
Myrsinoic acid A exerts various effects on different cell types and cellular processes. It has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. This compound also influences cell signaling pathways, particularly those involved in inflammation and cancer. For instance, myrsinoic acid A can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, myrsinoic acid A exerts its effects through several mechanisms. It binds to and inhibits methionine gamma-lyase, thereby reducing the production of hydrogen sulfide . Additionally, myrsinoic acid A inhibits DNA polymerase λ, which is crucial for DNA replication and repair. This inhibition can lead to the suppression of tumor cell proliferation. The compound also modulates the activity of various signaling molecules and transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myrsinoic acid A have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease upon prolonged exposure to light and air. In in vitro studies, myrsinoic acid A has shown sustained anti-inflammatory and antineoplastic effects over several hours . Long-term studies in vivo have demonstrated that the compound can maintain its efficacy in reducing inflammation and tumor growth over extended periods.
Dosage Effects in Animal Models
The effects of myrsinoic acid A vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antineoplastic activities without noticeable adverse effects. At higher doses, myrsinoic acid A can cause toxicity, including liver and kidney damage . The threshold for these toxic effects varies among different animal species, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Myrsinoic acid A is involved in several metabolic pathways, primarily those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as methionine gamma-lyase, leading to the inhibition of hydrogen sulfide production . This interaction affects the overall metabolic flux and levels of various metabolites, including methionine and its derivatives. Additionally, myrsinoic acid A can influence the activity of other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, myrsinoic acid A is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is crucial for its therapeutic effects, as it ensures that myrsinoic acid A reaches its target sites in sufficient concentrations .
Subcellular Localization
Myrsinoic acid A is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, myrsinoic acid A can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is essential for its role in modulating cellular metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: Myrsinoic acid A can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives followed by selective functional group modifications. One common method involves the reflux of methyl ester derivatives with potassium hydroxide in a mixture of methanol and water. The reaction mixture is then acidified and extracted with ethyl acetate. The organic layer is dried, and the product is purified using silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for myrsinoic acid A are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent choice, and purification techniques would be essential for efficient production.
化学反応の分析
Types of Reactions: Myrsinoic acid A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
特性
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGLLRPXXXJER-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



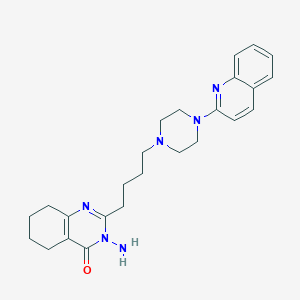
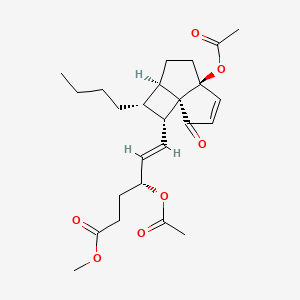


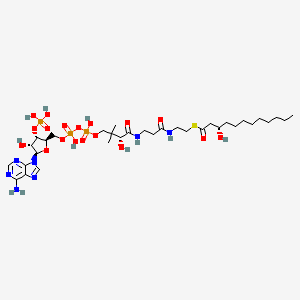
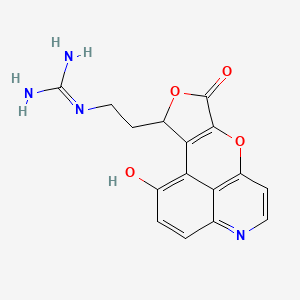
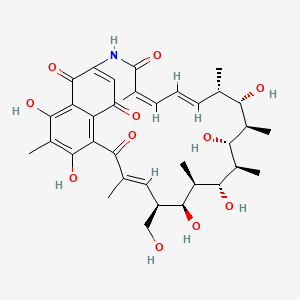
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
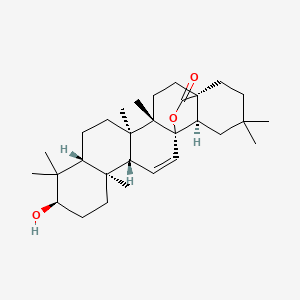
![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)

